tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C15H22Cl2N4O2 and a molecular weight of 361.27 g/mol . This compound is characterized by the presence of a piperidine ring, a pyrimidine ring, and a tert-butyl ester group. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate involves multiple steps. One common synthetic route includes the reaction of 2,4-dichloropyrimidine with a piperidine derivative under specific conditions . The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and an organic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the pyrimidine ring are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Scientific Research Applications
tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound also contains a piperidine ring and a tert-butyl ester group but differs in the substituents on the piperidine ring.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound contains a boron-containing group, making it useful in boron chemistry and Suzuki-Miyaura coupling reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H23Cl2N3O3 |
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Molecular Weight |
376.3 g/mol |
IUPAC Name |
tert-butyl 2-[(2,4-dichloropyrimidin-5-yl)methoxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23Cl2N3O3/c1-16(2,3)24-15(22)21-7-5-4-6-12(21)10-23-9-11-8-19-14(18)20-13(11)17/h8,12H,4-7,9-10H2,1-3H3 |
InChI Key |
NREABQLXZXKVGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1COCC2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
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